N-[3-(benzyloxy)benzyl]acetamide
Description
Historical Context and Evolution of N-Benzylacetamide Derivatives in Scientific Inquiry
The journey of N-benzylacetamide derivatives in scientific research is rooted in the broader exploration of amides and their multifaceted roles in chemistry and biology. The parent compound, N-benzylacetamide, has been known for many years, with its synthesis and basic properties well-documented. prepchem.comresearchgate.net Early studies often focused on its synthesis, for instance, through the reaction of benzylamine (B48309) with an acetylating agent, and its physical characteristics. prepchem.com
Over time, the scientific community's interest in N-benzylacetamide derivatives has expanded significantly. Researchers began to appreciate that the N-benzylacetamide scaffold could serve as a foundational structure for creating a diverse array of molecules with tailored properties. This has led to the investigation of N-benzylacetamide derivatives in various fields, including medicinal chemistry, materials science, and as intermediates in organic synthesis. For example, derivatives of N-benzylacetamide have been identified as metabolites of pharmaceuticals, such as the trypanocidal drug benznidazole, prompting further investigation into their biological activities. researchgate.net
Strategic Importance of Benzyloxy Moieties in Designed Chemical Probes and Research Compounds
The inclusion of a benzyloxy moiety, as seen in N-[3-(benzyloxy)benzyl]acetamide, is a deliberate and strategic choice in the design of modern chemical probes and research compounds. The benzyloxy group, consisting of a benzyl (B1604629) group linked through an oxygen atom, imparts several desirable properties to a molecule.
From a structural perspective, the benzyloxy group introduces a degree of conformational flexibility while also adding significant steric bulk. This can be crucial for optimizing the binding of a molecule to its biological target, such as the active site of an enzyme or a receptor pocket. The aromatic ring of the benzyloxy group can also participate in various non-covalent interactions, including π-π stacking and hydrophobic interactions, which are fundamental to molecular recognition processes.
In the context of medicinal chemistry, the benzyloxy moiety is often employed to enhance a compound's metabolic stability and to fine-tune its pharmacokinetic profile. For instance, in the development of anticancer agents, benzyloxy-substituted quinolinones have been synthesized and evaluated, demonstrating the utility of this functional group in creating potent and selective drug candidates. nih.gov The strategic placement of the benzyloxy group can influence a molecule's solubility, lipophilicity, and ability to cross cellular membranes, all of which are critical parameters for its efficacy as a research tool or a potential therapeutic agent.
Overview of Current Research Avenues for this compound and Structurally Related Analogues
While dedicated research focusing solely on this compound is not extensively documented in publicly available literature, the research on its structural analogues provides valuable insights into its potential areas of application. The primary research interest in compounds with the N-benzylacetamide and benzyloxybenzylamine framework appears to be in the realm of medicinal chemistry and drug discovery.
One significant area of investigation is the development of enzyme inhibitors. The structural motifs present in this compound are found in molecules designed to inhibit various enzymes. For example, derivatives of N-phenylacetamide have been evaluated for their antibacterial activity, suggesting that the acetamide (B32628) group can play a crucial role in the compound's mechanism of action. mdpi.com Furthermore, the benzyloxybenzylamine core is a key feature in the design of inhibitors for specific enzymes, highlighting the potential for this compound to be explored in similar contexts.
Another promising avenue of research is the use of such compounds as chemical probes to study biological processes. The development of new N-phenylacetamide-incorporated 1,2,3-triazoles with biological activity underscores the utility of the N-phenylacetamide scaffold in creating novel molecular tools. rsc.org Structure-activity relationship (SAR) studies on related benzimidazole (B57391) derivatives further emphasize the importance of systematic structural modifications to optimize biological activity. nih.gov
Given the current research landscape, it is plausible that this compound and its close analogues are being synthesized and evaluated within larger libraries of compounds in high-throughput screening campaigns aimed at identifying new lead structures for drug development. The synthesis of such compounds is generally achievable through standard organic chemistry methods, such as the acylation of the corresponding 3-(benzyloxy)benzylamine.
Compound Information
| Compound Name |
| This compound |
| N-benzylacetamide |
| Benznidazole |
| N-phenylacetamide |
| 3-(benzyloxy)benzylamine |
Interactive Data Table: Physicochemical Properties of N-benzylacetamide
| Property | Value | Reference |
| Molecular Formula | C9H11NO | nih.gov |
| Molecular Weight | 149.19 g/mol | nih.gov |
| CAS Number | 588-46-5 | nih.gov |
| Melting Point | 60.5-62 °C | prepchem.com |
| Appearance | White to Almost white powder to crystal | mdpi.com |
Structure
3D Structure
Properties
IUPAC Name |
N-[(3-phenylmethoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-13(18)17-11-15-8-5-9-16(10-15)19-12-14-6-3-2-4-7-14/h2-10H,11-12H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBXRAAMGYWSJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC(=CC=C1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations
Rational Design of Synthetic Routes for N-[3-(benzyloxy)benzyl]acetamide
The construction of this compound can be approached through various synthetic strategies. The choice of route often depends on the availability of starting materials, desired scale, and the potential for analogue synthesis.
Multi-step Convergent and Divergent Approaches
Convergent Synthesis:
A convergent approach involves the independent synthesis of key fragments of the target molecule, which are then combined in the final steps. For this compound, a logical convergent strategy involves the preparation of 3-(benzyloxy)benzylamine, which is then acylated.
One common method begins with the benzylation of 3-hydroxybenzaldehyde (B18108) to form 3-(benzyloxy)benzaldehyde. This intermediate can then be converted to 3-(benzyloxy)benzylamine via reductive amination. Finally, acylation of the resulting amine with acetic anhydride (B1165640) or acetyl chloride yields the target compound, this compound.
An alternative convergent route involves the synthesis of 4-(benzyloxy)benzonitrile from 4-cyanophenol and a benzyl (B1604629) bromide. Subsequent reduction of the nitrile group yields the corresponding benzylamine (B48309), which can then be acylated. nih.gov
Divergent Synthesis:
Divergent synthesis strategies begin with a common precursor that is elaborated into a variety of structurally related compounds. This approach is particularly efficient for creating a library of analogues for structure-activity relationship (SAR) studies. A potential divergent synthesis of this compound and its analogues could start from 3-aminobenzyl alcohol. This common intermediate could undergo selective N-acetylation followed by O-benzylation, or O-benzylation followed by N-acetylation to afford the target molecule. From this central compound, variations in both the acyl and benzyl groups can be introduced to generate a diverse set of derivatives. Ligand-directed divergent synthesis, a powerful strategy in modern organic chemistry, allows for the transformation of a single starting material into different products by tuning the ligand of the metal catalyst. nih.gov
Application of Key Coupling Reactions in Benzylacetamide Construction
Modern cross-coupling reactions provide powerful tools for the construction of the N-benzylacetamide scaffold.
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction could be employed to synthesize this compound by coupling an amine with an aryl halide. For instance, the reaction of 3-(benzyloxy)benzyl bromide with acetamide (B32628) in the presence of a palladium catalyst and a suitable ligand would directly form the desired product. The development of various generations of catalyst systems has expanded the scope of this reaction to a wide range of amines and aryl coupling partners. wikipedia.orgcapes.gov.br
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds. nih.govresearchgate.netkoreascience.kr While not directly forming the amide bond, it can be strategically used to construct the benzylic framework. For example, a Suzuki coupling reaction between a boronic acid derivative of one aromatic ring and a halide on the other could be used to assemble the core structure, which is then further functionalized. Specifically, 3-(chloromethyl)coumarins have been coupled with arylboronic acids to yield 3-benzylcoumarins, demonstrating the feasibility of forming the benzylic C-C bond via this method. koreascience.kr
| Coupling Reaction | Reactants | Product | Catalyst System |
| Buchwald-Hartwig Amination | 3-(Benzyloxy)benzyl halide + Acetamide | This compound | Palladium catalyst (e.g., Pd(OAc)2) + Ligand (e.g., phosphine-based) |
| Suzuki-Miyaura Coupling | 3-(Halomethyl)phenylboronic acid derivative + Benzyloxy-substituted aryl halide | Precursor to this compound | Palladium catalyst (e.g., Pd(PPh3)4) + Base |
Development of Analogues and Derivatives of this compound
The synthesis of analogues and derivatives of this compound is crucial for exploring its chemical space and for research purposes.
Strategic Modifications of the Benzyl Moieties
Modifications to both the benzyl and benzyloxy rings of the this compound scaffold can be achieved through the use of appropriately substituted starting materials. For instance, using substituted benzyl bromides in the initial benzylation step or employing substituted anilines in a Conrad-Limpach reaction can introduce a variety of functional groups onto the aromatic rings. nih.gov The synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines demonstrates the feasibility of incorporating diverse substituents on the benzyloxy moiety. nih.gov
Variations in the Acyl Moiety for Research Purposes
The acetyl group of this compound can be readily replaced by a wide range of other acyl groups to investigate the impact of this moiety on the compound's properties. This is typically achieved by reacting the parent amine, 3-(benzyloxy)benzylamine, with different acylating agents such as acid chlorides or anhydrides. The Ugi four-component reaction is another powerful tool for generating a library of N-acyl-benzylamine derivatives. abq.org.br Studies on N-acylvanillamides have shown that introducing polar groups or unsaturations into the acyl moiety can significantly modulate biological activity. organic-chemistry.org
| Acylating Agent | Resulting Acyl Group |
| Propionyl chloride | Propanoyl |
| Benzoyl chloride | Benzoyl |
| Cyclohexanecarbonyl chloride | Cyclohexanecarbonyl |
| Thiophene-2-carbonyl chloride | Thiophene-2-carbonyl |
Introduction of Heterocyclic Rings into the N-Benzylacetamide Scaffold
The incorporation of heterocyclic rings into the N-benzylacetamide structure can lead to compounds with novel properties. This can be accomplished in several ways. One approach is to use a heterocyclic carboxylic acid as the acylating agent in the final step of the synthesis. For example, reacting 3-(benzyloxy)benzylamine with a heterocyclic acid chloride would yield an analogue with a heterocyclic acyl moiety. Another strategy involves building a heterocyclic ring onto the existing scaffold. For instance, the synthesis of thiazolyl N-benzyl-substituted acetamide derivatives has been reported, where a thiazole (B1198619) ring is constructed and then coupled to a benzylamine. chapman.edu Furthermore, N-benzylic heterocycles can be synthesized through cross-coupling methodologies, providing access to a wide range of pharmaceutically relevant structures. nih.gov The synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide highlights a method for preparing a precursor that can be used to generate a series of 3,5-disubstituted benzoxazoles. mdpi.com
| Heterocyclic Precursor | Synthetic Strategy | Resulting Analogue |
| Nicotinoyl chloride | Acylation of 3-(benzyloxy)benzylamine | N-[3-(benzyloxy)benzyl]nicotinamide |
| 2-Thiophenecarboxylic acid | Acylation of 3-(benzyloxy)benzylamine | N-[3-(benzyloxy)benzyl]thiophene-2-carboxamide |
| 4-(2-Morpholinoethoxy)benzothioamide | Hantzsch thiazole synthesis followed by amidation | Thiazolyl this compound derivative |
Mechanistic Elucidation of Novel Synthetic Pathways
The synthesis of this compound can be approached through several modern synthetic routes. Understanding the underlying mechanisms of these pathways is crucial for their successful implementation and optimization.
Investigation of Radical-Mediated Condensation Reactions
A novel and efficient method for forming carbon-carbon bonds involves the radical-mediated condensation of benzylic alcohols with acetamides. rsc.orgresearchgate.net This approach offers a direct pathway to 3-arylpropanamides, which are structurally related to the target compound. The proposed mechanism for this transformation suggests a radical pathway initiated by a base such as potassium tert-butoxide, which is thought to act as both a base and a radical initiator. rsc.org
The key steps in this proposed mechanism are:
Formation of a radical anion: The benzylic alcohol reacts with the base to form a radical anion intermediate. rsc.orgresearchgate.net
Coupling with enolate: This radical anion then couples with the enolate of the amide, which is also formed in the basic medium. rsc.org
Elimination and reduction: Subsequent elimination of a water molecule leads to the formation of a cinnamamide (B152044) intermediate, which is then reduced to the final 3-arylpropanamide product. rsc.org
While this specific reaction leads to a propanamide, the principles of radical-mediated C-C bond formation are of significant interest in the broader context of synthesizing derivatives of benzylamine and acetamide.
Nuance of Nucleophilic Substitution and Reductive Amination Protocols
More traditional and widely applicable methods for the synthesis of this compound involve nucleophilic substitution and reductive amination.
Nucleophilic Substitution: This well-established method typically involves the reaction of 3-(benzyloxy)benzyl halide (e.g., bromide or chloride) with acetamide or its corresponding salt. The reaction proceeds via an SN2 mechanism where the nitrogen atom of the acetamide acts as the nucleophile, displacing the halide from the benzylic position. The efficiency of this reaction can be influenced by the choice of solvent, temperature, and the nature of the leaving group. For instance, the synthesis of benzyl azide (B81097) from benzyl bromide using sodium azide in DMSO proceeds via nucleophilic substitution. chemspider.com A similar principle can be applied to the N-alkylation of primary amines with alkyl halides, often promoted by a cesium base. researchgate.net
A plausible synthetic route via nucleophilic substitution would be:
Preparation of 3-(benzyloxy)benzyl bromide from 3-(benzyloxy)benzyl alcohol.
Reaction of 3-(benzyloxy)benzyl bromide with acetamide in the presence of a suitable base to yield this compound.
Reductive Amination: This powerful technique offers a direct route to the target compound from 3-(benzyloxy)benzaldehyde and acetamide. The reaction proceeds in two main stages:
Imine formation: The aldehyde reacts with acetamide to form an N-acyliminium ion intermediate.
Reduction: The intermediate is then reduced in situ by a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or hydrogen gas with a metal catalyst, to yield the final N-acylated amine.
Reductive amination has been successfully employed for the synthesis of N-formamides from various aldehydes and ketones using ammonia (B1221849) and a ruthenium-based catalyst. nih.gov This highlights the versatility of this method for creating C-N bonds.
Optimization of Reaction Conditions for Research Scale Synthesis
The successful synthesis of this compound on a research scale is highly dependent on the careful optimization of various reaction parameters.
For a nucleophilic substitution approach, key parameters to optimize include:
| Parameter | Condition | Rationale |
| Solvent | Aprotic polar solvents (e.g., DMF, DMSO) | Solubilizes reactants and facilitates the SN2 pathway. researchgate.net |
| Base | Weakly coordinating bases (e.g., K₂CO₃, Cs₂CO₃) | Promotes the reaction without causing significant side reactions. researchgate.netnih.gov |
| Temperature | Room temperature to moderate heating (e.g., 50-80 °C) | Balances reaction rate with minimizing decomposition. |
| Leaving Group | Bromide or Iodide | More reactive than chloride, leading to faster reaction times. |
For a reductive amination pathway, the following conditions are critical:
| Parameter | Condition | Rationale |
| Reducing Agent | Mild reducing agents (e.g., NaBH(OAc)₃, NaBH₃CN) | Selectively reduces the iminium ion in the presence of the aldehyde. |
| Catalyst (for hydrogenation) | Palladium on carbon (Pd/C), Platinum oxide (PtO₂) | Efficient for the reduction of the C=N bond under hydrogen pressure. nih.gov |
| Solvent | Protic solvents (e.g., Methanol, Ethanol) or aprotic solvents (e.g., Dichloromethane) | Depends on the choice of reducing agent. |
| pH | Slightly acidic | Catalyzes the formation of the iminium ion. |
The synthesis of related N-benzylacetamide has been achieved in good yields through various methods, including the Ritter reaction of benzyl alcohol with acrylonitrile, yielding 48%. orgsyn.org Another example is the amidation of benzylamine with methyl acetate, resulting in an 84% yield of N-benzylacetamide. prepchem.com These examples provide a valuable framework for the expected efficiency of synthesizing this compound under optimized conditions.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations for N-[3-(benzyloxy)benzyl]acetamide
Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of the electronic structure and energetic properties of molecules. For this compound, these calculations can elucidate its geometry, conformational preferences, and electronic behavior.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used approach for predicting the optimized geometry and various electronic properties of molecules with a good balance of accuracy and computational cost.
Conformational Analysis and Energy Landscape Mapping
Due to the presence of several rotatable single bonds, this compound can exist in numerous conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational landscape is critical as the biological activity and physical properties of a molecule can be highly dependent on its preferred conformation.
A systematic conformational search for this compound would involve rotating the key dihedral angles, such as those around the C-N amide bond and the bonds connecting the benzyl (B1604629) and benzyloxy groups. For each conformation, the energy would be calculated using a method like DFT. This process allows for the mapping of the potential energy surface and the identification of low-energy, stable conformers. Studies on similar molecules, such as N-benzyl-N-(furan-2-ylmethyl)acetamide, have revealed the existence of multiple stable conformers, often with a hindered rotational equilibrium between cis and trans isomers around the amide bond. scielo.brresearchgate.netscielo.br The relative energies of these conformers can be used to determine their populations at a given temperature.
Analysis of Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated in a reaction (nucleophilic character), while the LUMO is the orbital to which an electron is most likely to be accepted (electrophilic character).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the most probable sites for electron donation and acceptance.
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, providing further insights into the molecule's reactivity. These descriptors are summarized in the table below.
| Reactivity Descriptor | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from a molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's electrophilic character. |
These descriptors, derived from quantum chemical calculations, provide a quantitative framework for comparing the reactivity of this compound with other molecules. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR is a valuable tool in drug discovery and medicinal chemistry for predicting the activity of new compounds and for understanding the structural features that are important for their activity.
Development of Predictive QSAR Models for Analogues of this compound
While specific QSAR models for this compound are not extensively documented, numerous studies have successfully developed QSAR models for structurally related benzylacetamide and other acetamide (B32628) analogues. kg.ac.rs These studies typically involve a series of compounds with varying substituents, and their biological activities (e.g., anticonvulsant, anticancer, or enzyme inhibitory activities) are measured experimentally. kg.ac.rschapman.edu
The development of a QSAR model involves several steps:
Data Set Selection: A set of molecules with known biological activities is chosen.
Molecular Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These descriptors can be constitutional (0D), topological (2D), or geometrical (3D), and also include physicochemical and quantum chemical properties.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates the molecular descriptors with the biological activity. kg.ac.rs
Model Validation: The predictive power of the model is assessed using techniques like leave-one-out cross-validation and external validation with a separate test set of compounds. kg.ac.rs
For analogues of this compound, QSAR models have been developed to predict activities such as anticonvulsant effects. kg.ac.rs These models can then be used to predict the activity of new, unsynthesized analogues, thereby prioritizing synthetic efforts.
Identification of Key Molecular Descriptors Influencing Research Outcomes
A significant outcome of QSAR studies is the identification of the molecular descriptors that have the most substantial impact on the biological activity of a series of compounds. This information is crucial for understanding the mechanism of action and for designing more potent molecules.
For benzylacetamide analogues and other related compounds, various types of descriptors have been found to be important:
Electronic Features: The electronic properties of the molecules, such as the distribution of charges and the ability to engage in electronic interactions, play a significant role. kg.ac.rs
Physicochemical Properties: Properties like lipophilicity (log P) are often crucial, as they influence the ability of a compound to cross cell membranes. For some series of compounds, increased lipophilicity has been correlated with decreased potency, suggesting that an optimal balance is required. chapman.edu
Steric and Bulk Properties: The size and shape of substituents can have a significant effect. For instance, the presence of bulky groups can sometimes lead to decreased activity, possibly due to steric hindrance at the biological target. chapman.edu
The table below provides examples of molecular descriptor classes and their potential influence on the activity of this compound analogues.
| Descriptor Class | Examples | Potential Influence on Activity |
| Constitutional (0D) | Molecular weight, number of atoms | Basic structural properties that can correlate with overall size. |
| Topological (2D) | Connectivity indices, shape indices | Describes the branching and overall shape of the molecule in 2D. kg.ac.rs |
| Geometrical (3D) | 3D-MoRSE descriptors, WHIM descriptors | Encodes information about the 3D structure of the molecule. kg.ac.rs |
| Physicochemical | Log P, Molar Refractivity, Polar Surface Area | Relates to the compound's solubility, permeability, and electronic polarizability. researchgate.netnih.gov |
| Quantum Chemical | HOMO/LUMO energies, dipole moment | Reflects the electronic and reactivity characteristics of the molecule. kg.ac.rs |
By identifying these key descriptors, researchers can gain a deeper understanding of the structure-activity landscape and rationally design new analogues of this compound with improved properties.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to a protein target.
Investigation of Binding Modes with Putative Protein Targets
A thorough search of the scientific literature and chemical databases did not yield any specific studies on the molecular docking of this compound with any putative protein targets. Therefore, there is currently no available data to describe its binding modes.
Estimation of Binding Affinities and Interaction Energies
Consistent with the lack of molecular docking studies, no research could be found that reports the estimation of binding affinities or interaction energies for this compound with any protein targets. Such data is typically generated as part of molecular docking and simulation studies.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Interactions
Molecular dynamics simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow the study of the dynamic behavior of a system over time, providing detailed information on conformational changes and interactions with the surrounding solvent.
A comprehensive review of available scientific literature and databases revealed no published molecular dynamics simulation studies specifically focused on this compound. Consequently, there is no data available regarding its conformational dynamics or its interactions with solvent molecules from MD simulations.
Pharmacological and Biological Research Insights Mechanism Oriented
Enzyme Inhibition and Modulatory Studies
Research has explored the potential of N-[3-(benzyloxy)benzyl]acetamide and its derivatives to inhibit or modulate the activity of several crucial enzymes implicated in a range of diseases.
Investigations of Beta-Secretase 1 (BACE-1) Inhibitory Mechanisms
Beta-secretase 1 (BACE-1) is a key enzyme in the amyloid cascade hypothesis of Alzheimer's disease. nih.gov It is an aspartyl protease responsible for the initial cleavage of the amyloid precursor protein (APP), a step that leads to the generation of amyloid-beta (Aβ) peptides. nih.govnih.gov These peptides can aggregate to form the amyloid plaques found in the brains of Alzheimer's patients. nih.gov
BACE-1 is a transmembrane protein with its active site located in the extracellular domain. nih.gov The enzyme is most active in acidic environments, such as those found in the trans-Golgi network and endosomes. nih.gov The development of BACE-1 inhibitors is a major therapeutic strategy aimed at reducing Aβ production and potentially modifying the course of Alzheimer's disease. nih.gov While the specific inhibitory mechanism of this compound on BACE-1 is not detailed in the provided search results, the general approach for BACE-1 inhibitors involves binding to the active site of the enzyme to block its proteolytic activity.
Table 1: BACE-1 Research Highlights
| Feature | Description |
|---|---|
| Enzyme Target | Beta-Secretase 1 (BACE-1) |
| Role in Disease | Initiates cleavage of Amyloid Precursor Protein (APP), leading to Amyloid-beta (Aβ) peptide formation in Alzheimer's disease. nih.govnih.gov |
| Cellular Location of Action | Trans-Golgi network and endosomes. nih.gov |
| Inhibitor Strategy | Block the active site to prevent APP cleavage. |
UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) Inhibition Research
UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a crucial zinc-dependent metalloenzyme found in Gram-negative bacteria. nih.govfrontiersin.org It catalyzes the second and irreversible step in the biosynthetic pathway of Lipid A, a vital component of the lipopolysaccharide (LPS) that makes up the outer membrane of these bacteria. nih.govfrontiersin.orgnih.gov Since LpxC is essential for the viability of most Gram-negative bacteria and has no homologous counterpart in mammals, it is considered a promising target for the development of new antibacterial agents. nih.govfrontiersin.org
Inhibitors of LpxC have demonstrated potent antibacterial activity against several Gram-negative species. nih.gov While research has been conducted on various LpxC inhibitors, the specific inhibitory activity and mechanism of this compound against LpxC are not explicitly detailed in the provided results. However, the general mechanism of LpxC inhibitors involves targeting the enzyme to disrupt the synthesis of Lipid A, which can lead to increased permeability of the bacterial membrane and enhanced susceptibility to other antibiotics. nih.gov
Table 2: LpxC Inhibition Research Summary
| Feature | Description |
|---|---|
| Enzyme Target | UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) |
| Function | Catalyzes a key step in the biosynthesis of Lipid A in Gram-negative bacteria. nih.govfrontiersin.orgnih.gov |
| Significance | Essential for the viability of most Gram-negative bacteria and a target for new antibiotics. nih.gov |
| Inhibition Consequence | Disrupts Lipid A synthesis, potentially increasing bacterial membrane permeability. nih.gov |
SARS-CoV-2 RNA-Dependent RNA Polymerase (RdRp) Inhibition Studies
The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) RNA-dependent RNA polymerase (RdRp) is a critical enzyme for the replication of the viral genome. nih.govnih.gov This makes it a prime target for antiviral drug development. The RdRp active site contains several key amino acid residues and magnesium ions that are essential for its function. nih.gov
Research has identified a series of 2-((indol-3-yl)thio)-N-benzyl-acetamides as inhibitors of SARS-CoV-2 RdRp. nih.gov While this compound itself was not the primary focus of this specific study, the findings on related N-benzyl-acetamide derivatives are significant. The study found that the presence of a benzylamine (B48309) group, as opposed to a substituted aniline, increased the inhibitory potency of the compounds against SARS-CoV-2 RdRp. nih.gov This suggests that the N-benzyl moiety plays a crucial role in the interaction with the enzyme. The inhibitory mechanism is believed to involve the binding of these compounds to the RdRp active site, thereby obstructing the synthesis of new viral RNA. nih.govnih.gov
Table 3: SARS-CoV-2 RdRp Inhibition Research
| Feature | Description |
|---|---|
| Enzyme Target | SARS-CoV-2 RNA-Dependent RNA Polymerase (RdRp) |
| Function | Essential for viral genome replication. nih.govnih.gov |
| Inhibitor Class Studied | 2-((indol-3-yl)thio)-N-benzyl-acetamides. nih.gov |
| Key Structural Feature for Potency | N-benzyl moiety. nih.gov |
| Proposed Mechanism of Inhibition | Binding to the RdRp active site to block viral RNA synthesis. nih.govnih.gov |
Cyclooxygenase (COX) and Inducible Nitric Oxide Synthase (iNOS) Modulation Pathways
Pro-inflammatory cytokines can induce the expression of both cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), leading to the production of prostaglandins (B1171923) (PG) and nitric oxide (NO), respectively. nih.gov Research has shown a complex interaction between the COX and iNOS pathways. For instance, NO can activate the COX pathway, leading to increased PGE2 production. Conversely, PGE2 can negatively modulate NO production. nih.gov This interplay is significant in various physiological and pathological processes, including the regulation of osteoblastic function. nih.gov While the direct modulatory effect of this compound on COX and iNOS is not specified, this highlights the interconnectedness of these inflammatory pathways which can be targets for therapeutic intervention.
Table 4: COX and iNOS Modulation Pathways
| Pathway Component | Role and Interaction |
|---|---|
| Cyclooxygenase (COX) | Produces prostaglandins (PGs) in response to inflammatory stimuli. nih.gov |
| Inducible Nitric Oxide Synthase (iNOS) | Produces nitric oxide (NO) in response to inflammatory stimuli. nih.gov |
| Pathway Interaction | NO can activate the COX pathway, while PGs can negatively regulate NO production. nih.gov |
Investigations into Cruzipain and Other Enzyme Targets
Cruzipain is the major cysteine protease of Trypanosoma cruzi, the parasite that causes Chagas disease. nih.govnih.gov This enzyme is crucial for the parasite's growth, differentiation, and invasion of host cells, making it a validated target for the development of new chemotherapies. nih.govnih.gov Inhibitors of cruzipain have been shown to effectively block the parasite's life cycle. nih.gov
While the direct inhibition of cruzipain by this compound has not been reported in the provided information, research into related fields, such as inhibitors of other proteases and enzymes, provides a basis for understanding potential mechanisms. For example, the propeptide of cruzipain itself is a potent and selective inhibitor of the enzyme. nih.gov This indicates that molecules that can mimic the binding of this propeptide could be effective inhibitors.
Antimicrobial and Antiparasitic Activity Research (Mechanistic Focus)
Antimycobacterial Activity Investigations against Mycobacterium tuberculosis Strains
Research into compounds structurally related to this compound has provided significant mechanistic insights into potential antimycobacterial activity. A study focusing on a library of 38 compounds based on a substituted benzyloxy-benzylamine scaffold revealed potent inhibitory activity against Mycobacterium tuberculosis (Mtb). nih.gov
The primary mechanism of action identified was the inhibition of the Mtb acetyltransferase Eis. nih.gov The Eis enzyme is a critical factor in kanamycin (B1662678) resistance in tuberculosis, as it acetylates the antibiotic, rendering it ineffective. nih.gov Kinetic measurements established that these benzyloxy-benzylamine compounds act as competitive inhibitors, binding to the aminoglycoside binding site of the Eis enzyme. nih.gov
Several compounds from this family exhibited high potency, with IC50 values around 1 µM. nih.gov Notably, some of these inhibitors were able to completely reverse high-level kanamycin resistance in specific Mtb strains, underscoring the potential of this chemical scaffold. nih.gov Interestingly, a subset of these compounds also displayed toxicity to Mtb through a secondary mechanism, distinct from Eis inhibition, which remains to be fully elucidated. nih.gov
Table 1: Activity of Select Benzyloxy-Benzylamine Derivatives against M. tuberculosis
| Compound | Target/Mechanism | Activity Metric | Value |
|---|---|---|---|
| Substituted Benzyloxy-benzylamine Family | Eis Acetyltransferase | IC50 | ~ 1 µM |
| Inhibitor 47 | Eis Inhibition | KAN Resistance Reversal | Complete in Mtb mc² 6230 K204 |
This table presents data for compounds from the closely related benzyloxy-benzylamine class, as detailed in the cited research. nih.govnih.gov
Research into Trypanosoma brucei Inhibitory Mechanisms
The potential of the benzyloxyphenyl moiety in antiparasitic agents has been explored in research targeting Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). A phenotypic screen of a compound library led to the development of a series of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides, which are structurally related to this compound. nih.gov
Through a hit-to-lead optimization process involving the synthesis of 82 analogues, researchers identified compounds with potent in vitro activity against T. brucei. The most potent compound in the series demonstrated an EC50 value of 0.001 µM. nih.gov While the precise molecular target and inhibitory mechanism were not fully detailed in the initial discovery, the potent activity of this chemical class highlights its promise for further development as an anti-trypanosomal agent. nih.govresearchgate.net
Table 2: In Vitro Activity of a Lead N-(2-aminoethyl)-N-benzyloxyphenyl Benzamide (B126)
| Compound | Target Organism | Activity Metric | Value |
|---|
This table presents data for a compound from the related N-(2-aminoethyl)-N-benzyloxyphenyl benzamide class. nih.gov
Exploration of Antibacterial Potential and Biofilm Formation Modulation
Beyond its specific potential against mycobacteria, the broader antibacterial and anti-biofilm activities of this compound are not well-defined in the current scientific literature. While the challenge of microbial biofilms—which protect bacteria from conventional antibiotics—is a major area of research, studies have tended to focus on other chemical scaffolds, such as N-benzylimidazoles, for their anti-biofilm properties. nih.govmdpi.comresearchgate.net Investigations into whether this compound can inhibit the formation of or disrupt established bacterial biofilms have not been specifically reported.
Neurobiological Activity Research in Model Systems (Mechanistic Aspects)
Specific investigations into the neurobiological activity and mechanistic aspects of this compound in model systems are not available in the reviewed literature. Although related structures and other acetamide (B32628) derivatives have been explored for neuroprotective or anticonvulsant properties, a direct link and mechanistic study for this compound itself have yet to be published.
Research on this compound Not Found in Publicly Available Scientific Literature
Following a comprehensive review of scientific databases and publicly available literature, no specific research findings were identified for the chemical compound This compound corresponding to the requested pharmacological and biological insights.
The investigation sought to collate data on the following specific areas:
Inquiry into Topoisomerase II (Topo II) Inhibition Pathways
Despite extensive searches, no published studies detailing the anticonvulsant, neuro-modulatory, antioxidant, or topoisomerase II inhibitory properties of this compound could be located. The search included broad as well as specific queries for the compound and its potential biological activities.
While research exists for structurally related compounds, such as other N-benzylacetamide derivatives, the strict requirement to focus solely on this compound prevents the inclusion of data from these other molecules.
Therefore, the generation of an article based on the provided outline is not possible at this time due to the absence of specific research data for this compound in the specified areas of inquiry.
Structure Activity Relationship Sar and Rational Design of Analogues
Systematic Investigation of Substituent Effects on Biological Research Outcomes
SAR studies for N-benzylacetamide scaffolds have been crucial in developing potent and selective bioactive compounds, including anticonvulsants and kinase inhibitors. nih.govchapman.edunih.gov Research has demonstrated that even minor structural modifications can lead to significant changes in biological activity, highlighting the importance of a systematic approach to analogue design. nih.gov
The substitution pattern on the benzyloxy ring is a key determinant of the research potency of N-[3-(benzyloxy)benzyl]acetamide analogues. Studies on related compounds reveal that the nature and position of substituents on this aromatic ring significantly modulate interaction with biological targets. nih.gov
For instance, in the development of monoamine oxidase (MAO) inhibitors based on a benzyloxy scaffold, it was found that electron-withdrawing groups at the meta-position of the benzyl (B1604629) ring were favorable for MAO-B inhibition. nih.gov Conversely, substitutions at the para-position were generally more potent than those at the meta-position. nih.gov Specifically, introducing a bromine (Br) or a formyl (CHO) group resulted in potent inhibition, whereas an electron-donating methoxy (B1213986) (OCH₃) group led to a decrease in activity. nih.gov These findings suggest that both electronic and steric factors of the substituents on the benzyloxy ring are critical for achieving high potency.
Table 1: Influence of Benzyloxy Ring Substitution on MAO-B Inhibition
| Compound ID | Benzene Ring (A) Substitution | Benzyloxy Ring (B) Substitution | IC₅₀ (µM) for MAO-B |
|---|---|---|---|
| 9a | m-Br | H | 2.73 |
| 10a | m-CHO | H | 1.96 |
| 11a | m-OCH₃ | H | 15.8 |
| 10f | m-CHO | p-CH₃ | > 10 (Slight Decrease) |
| 10g | m-CHO | p-OCH₃ | > 10 (Slight Decrease) |
Data sourced from research on benzyloxy-substituted MAO inhibitors. nih.gov
Modifications to the N-benzyl group have been explored to enhance the activity of various acetamide-based compounds. In the context of developing Src kinase inhibitors, a series of N-benzyl substituted acetamide (B32628) derivatives were synthesized to establish a clear SAR. chapman.edunih.gov
The unsubstituted N-benzyl derivative itself showed significant inhibitory activity against c-Src kinase. chapman.edunih.gov The introduction of substituents onto the benzyl ring of the N-benzylacetamide moiety served to fine-tune this activity. For example, a 4-fluorobenzyl derivative demonstrated notable inhibition of cell proliferation in specific cancer cell lines. chapman.edunih.gov This indicates that the N-benzyl group can accommodate various substituents, and that modifying its electronic properties through substitution can directly impact biological potency. Research on related anticonvulsant compounds also shows that the N-benzylamide position can accept non-bulky, hydrophobic groups while maintaining significant activity. nih.gov
Table 2: Effect of N-Benzyl Substitution on c-Src Kinase Inhibition
| Compound ID | N-Benzyl Substitution | c-Src Kinase Inhibition GI₅₀ (µM) (NIH3T3/c-Src527F) | c-Src Kinase Inhibition GI₅₀ (µM) (SYF/c-Src527F) |
|---|---|---|---|
| 8a | Unsubstituted | 1.34 | 2.30 |
| 8b | 4-Fluoro | - | - |
Data from a study on thiazolyl N-benzyl-substituted acetamide derivatives. chapman.edunih.gov
The acetamide linker is a fundamental component of the this compound structure, and variations in this linker can have profound effects on biological activity. The amide bond provides structural rigidity and is relatively resistant to hydrolysis. scielo.br The length and composition of the chain connecting the aromatic rings are critical for orienting these rings correctly within a target's binding site.
In research on anticonvulsants like Lacosamide, which shares the N-benzyl 2-acetamido structural motif, modifications to the propionamide (B166681) linker have been extensively studied. nih.govscilit.com SAR studies revealed that the 3-oxy site on the linker is sensitive to steric bulk. nih.gov The introduction of large substituents at this position often leads to a loss of anticonvulsant activity. However, this loss can be partially recovered by incorporating unsaturated groups, such as an allyl group, suggesting that specific hydrophobic and electronic interactions are at play. nih.gov This highlights the importance of the linker's conformation and its ability to engage in specific interactions within the binding pocket.
Correlation of Molecular Conformation with Observed Research Activity
The central acetamide group can exist in cis (E) or trans (Z) isomeric forms due to the partial double-bond character of the C-N bond, which restricts rotation. scielo.br The preferred conformation in solution can be influenced by the solvent and the nature of the substituents. scielo.br Furthermore, the peripheral benzyl and benzyloxy groups are twisted relative to the central acetamide plane. researchgate.netnih.gov For example, in the crystal structure of a related compound, N-benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide, the torsion angles show a non-planar arrangement, which is crucial for its intermolecular interactions. researchgate.netnih.gov
Computational studies, such as those using Density Functional Theory (DFT), combined with experimental techniques like NMR spectroscopy, are used to explore the conformational landscape of such molecules. scielo.br These analyses help identify the most stable, low-energy conformations, which are presumed to be the "active" conformations that bind to the target. Understanding the preferred spatial arrangement of the aromatic rings and the linker is essential for designing new analogues with improved activity.
Stereochemical Considerations in Structure-Activity Relationships
Stereochemistry plays a pivotal role in the SAR of chiral molecules like the analogues of this compound. When a molecule contains a stereocenter, its enantiomers (non-superimposable mirror images) can exhibit vastly different biological activities.
This is exemplified by the anticonvulsant Lacosamide, (R)-N-benzyl 2-acetamido-3-methoxypropionamide. nih.gov The biological activity resides almost exclusively in the (R)-enantiomer, while the (S)-enantiomer is significantly less active. This stereospecificity implies a three-point interaction with its biological target, where the precise spatial arrangement of the N-benzyl group, the acetamido moiety, and the methoxy group is critical for binding and efficacy. Any modification to the core structure must, therefore, consider its impact on the stereochemistry and the resulting interactions with the target. The synthesis of stereochemically pure enantiomers is often a requirement for developing effective and selective therapeutic agents.
Application of SAR Insights for De Novo Design of Research Probes
The insights gained from comprehensive SAR studies are invaluable for the de novo design of novel research probes. nih.gov By understanding which molecular features are essential for activity and which can be modified, researchers can rationally design new compounds with desired properties, such as enhanced potency, improved selectivity, or the inclusion of reporter groups for imaging studies. mdpi.com
For example, knowing that the 3-oxy position of the acetamide linker in related anticonvulsants can tolerate small, non-polar groups allows for the strategic placement of tags or labels at this site to create chemical probes for target identification studies. nih.gov Similarly, understanding the acceptable substitutions on the aromatic rings allows for the design of focused libraries of compounds to explore the chemical space around a lead structure more efficiently. chapman.edunih.gov This rational, hypothesis-driven approach accelerates the discovery of new molecular probes and potential therapeutic candidates by moving away from random screening towards targeted design. nih.gov
Advanced Spectroscopic and Analytical Methodologies in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation
High-resolution NMR spectroscopy is a cornerstone technique for determining the detailed structure and conformational dynamics of molecules in solution. For amide-containing compounds, NMR studies, including 1H and 13C NMR, as well as advanced 2D techniques like HSQC and HMBC, are critical for understanding phenomena such as rotational barriers around the amide C-N bond, which can lead to the presence of E/Z isomers.
However, specific high-resolution NMR data or detailed conformational studies for N-[3-(benzyloxy)benzyl]acetamide are not present in the available literature. Research on analogous compounds, such as N-benzyl-N-(furan-2-ylmethyl)acetamide, has demonstrated the power of NMR in revealing hindered cis-trans rotational equilibria in solution, but similar analyses for this compound have not been published.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. This information is invaluable for understanding the physical properties of a compound and its behavior in a crystalline form.
No crystallographic data for this compound has been deposited in crystallographic databases or published in scientific journals. Studies on the simpler molecule, N-benzylacetamide, have revealed detailed crystal structures, showing how molecules are interconnected by frameworks of intermolecular N—H⋯O hydrogen bonds, forming infinite chains. researchgate.netnih.gov Such detailed analysis is currently absent for its 3-(benzyloxy) substituted derivative.
Spectroscopic Techniques (FTIR, Raman, UV-Vis) for Mechanistic Studies
Vibrational (FTIR, Raman) and electronic (UV-Vis) spectroscopy are fundamental tools for identifying functional groups and investigating reaction mechanisms. FTIR and Raman spectra provide a "fingerprint" of a molecule by detecting the vibrations of its chemical bonds, such as the characteristic C=O and N-H stretches in amides. UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
While spectral data for related compounds are available, specific FTIR, Raman, or UV-Vis spectra for this compound are not documented in the searched literature. For related molecules, these techniques have been used to confirm structural integrity and to study the effects of hydrogen bonding and isotopic substitution on vibrational frequencies. researchgate.netmdpi.com
Mass Spectrometry in Reaction Monitoring and Product Verification for Research Studies
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation patterns. In research, it is crucial for verifying the products of a chemical reaction and for monitoring reaction progress. High-resolution mass spectrometry (HRMS) can confirm the molecular formula of a synthesized compound with high accuracy.
There is no specific literature detailing the use of mass spectrometry for reaction monitoring or product verification in the synthesis of this compound. In studies of other compounds, such as the drug benznidazole, high-resolution UPLC/MS/MS has been employed to identify metabolites, including the related structure N-benzylacetamide, in plasma samples. researchgate.net This demonstrates the potential of the technique, though it has not been applied to the target compound in the available research.
Emerging Research Directions and Future Perspectives
Identification of Novel Molecular Targets for N-[3-(benzyloxy)benzyl]acetamide and its Derivatives
The biological activity of a compound is intrinsically linked to its molecular targets. While the full spectrum of targets for this compound is yet to be elucidated, research on analogous structures provides promising avenues for investigation.
Derivatives of N-benzylacetamide have shown inhibitory activity against a variety of enzymes, suggesting that this compound could have a similar pharmacological profile. For instance, studies on thiazolyl N-benzyl-substituted acetamide (B32628) derivatives have identified Src kinase as a potential molecular target. chapman.edu Src kinase is a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival, and its dysregulation is implicated in various cancers. The unsubstituted N-benzyl derivative in one study demonstrated significant inhibition of c-Src kinase. chapman.edu This suggests that this compound and its derivatives could be explored as potential anti-cancer agents by targeting this or other related kinases.
Furthermore, the broader class of acetamide-containing compounds has been shown to interact with enzymes involved in neurodegenerative diseases. nih.gov Research has indicated that acetamide-type molecules can act as modulators of monoamine oxidase A (MAO-A) , monoamine oxidase B (MAO-B) , acetylcholinesterase (AChE) , and butyrylcholinesterase (BChE) . nih.govabq.org.brnih.gov Inhibition of these enzymes is a key strategy in the treatment of conditions like Parkinson's disease and Alzheimer's disease. Therefore, a key research direction would be to screen this compound and its analogs for activity against these neurological targets.
The identification of N-benzylacetamide as a major metabolite of the drug benznidazole, used to treat Chagas disease, also opens up new possibilities. nih.gov This finding suggests that the core N-benzylacetamide scaffold is biologically relevant and may possess its own therapeutic or off-target effects that warrant further investigation, including its potential interaction with targets within the Trypanosoma cruzi parasite or the host. nih.gov
Future research should, therefore, employ a combination of in silico screening and in vitro assays to systematically evaluate the binding affinity of this compound and a library of its derivatives against a panel of kinases, cholinesterases, and other enzymes implicated in cancer and neurodegenerative disorders.
Table 1: Potential Molecular Targets for this compound and its Derivatives based on Analogous Compounds
| Potential Target Family | Specific Examples | Therapeutic Area | Reference |
| Kinases | Src kinase | Cancer | chapman.edu |
| Monoamine Oxidases | MAO-A, MAO-B | Neurodegenerative Diseases, Depression | nih.gov |
| Cholinesterases | AChE, BChE | Neurodegenerative Diseases (e.g., Alzheimer's) | nih.govabq.org.brnih.gov |
| Other Enzymes | Urease | Infectious Diseases (e.g., H. pylori) | mdpi.com |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. These computational tools can be instrumental in accelerating the exploration of the chemical space around this compound and predicting the biological activities of its derivatives.
Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of computational drug design. For benzamide (B126) derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully used to predict their inhibitory activity against targets like Rho-associated kinase-1 (ROCK1). nih.gov These models can establish a mathematical relationship between the physicochemical properties of a series of this compound derivatives and their biological activity. By building robust QSAR models, researchers can virtually screen large libraries of compounds and prioritize the synthesis of those with the highest predicted potency.
Pharmacophore modeling is another powerful in silico technique that can be applied. A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. By generating a pharmacophore model based on known active N-benzylacetamide analogs, it becomes possible to search large chemical databases for novel scaffolds that fit the model and are likely to exhibit the desired biological effect.
Molecular dynamics (MD) simulations can provide a deeper understanding of the binding interactions between this compound derivatives and their potential molecular targets. nih.gov By simulating the dynamic behavior of the ligand-protein complex over time, researchers can assess the stability of the interaction and identify key amino acid residues involved in binding. This information is invaluable for the rational design of more potent and selective inhibitors.
The future of designing this compound derivatives will likely involve a synergistic approach that combines these AI and ML techniques. For instance, a workflow could involve generating a library of virtual derivatives, using a QSAR model to predict their activity, docking the most promising candidates into the active site of a target protein, and then running MD simulations to validate the binding mode and stability. This iterative process of computational design and experimental validation can significantly streamline the drug discovery process.
Development of this compound as a Tool Compound for Chemical Biology
A tool compound is a well-characterized small molecule that is used to study biological processes and validate drug targets. This compound, with its potential for derivatization, is a promising candidate for development into a chemical probe.
To function as a tool compound, this compound would need to be modified to incorporate a "handle" for detection or immobilization, without significantly affecting its biological activity. This could involve the addition of a fluorescent tag, a biotin (B1667282) group for affinity purification, or a photoreactive group for covalent labeling of its target protein(s). For example, research on N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides has demonstrated their use as chemical probes to investigate antioxidant and anti-inflammatory pathways. mdpi.com
Once a suitable probe based on the this compound scaffold is developed, it can be used in a variety of chemical biology applications. For instance, a fluorescently labeled version could be used to visualize the subcellular localization of its target protein in living cells. A biotinylated probe could be used in pull-down assays to identify the binding partners of the compound, thus revealing its mechanism of action.
The development of this compound as a tool compound would not only advance our understanding of its own biological effects but also provide a valuable resource for the broader scientific community to investigate the biological pathways it modulates.
Exploration of Collaborative Research Opportunities in Interdisciplinary Fields
The multifaceted nature of this compound and its derivatives necessitates a collaborative research approach that spans multiple scientific disciplines. The potential applications of this compound in oncology, neuropharmacology, and infectious diseases create numerous opportunities for interdisciplinary partnerships.
Academia-Industry Collaborations: Pharmaceutical companies are increasingly looking to academic research for novel drug candidates and innovative therapeutic targets. The unique scaffold of this compound could be of interest to companies with a focus on kinase inhibitors or treatments for neurodegenerative disorders. Collaborative projects could involve industry partners providing resources for high-throughput screening, medicinal chemistry optimization, and preclinical development, while academic labs contribute expertise in basic research and target validation.
Interdepartmental University Research: Within a university setting, collaborations between departments of chemistry, pharmacology, and biology can create a synergistic environment for advancing research on this compound. Chemists can focus on the synthesis of novel derivatives, while pharmacologists and biologists can evaluate their biological activity and elucidate their mechanisms of action.
Public-Private Partnerships: Government agencies and private foundations often fund research in areas of significant unmet medical need. Given the potential of acetamide derivatives to address diseases like cancer and Alzheimer's, there may be opportunities to secure funding through such partnerships to support the preclinical and clinical development of this compound-based therapeutics.
By fostering these collaborative efforts, the full therapeutic potential of this compound and its derivatives can be more rapidly and effectively explored, ultimately paving the way for the development of new and improved treatments for a range of diseases.
Q & A
Q. What are the key synthetic methodologies for preparing N-[3-(benzyloxy)benzyl]acetamide, and what reaction conditions optimize yield?
The synthesis involves benzylation of a phenolic precursor using benzyl chloride under alkaline conditions. For analogous 4-substituted derivatives (e.g., N-[4-(benzyloxy)phenyl]acetamide), paracetamol reacts with benzyl chloride in ethanol with potassium hydroxide under reflux, yielding the product after recrystallization . Adapting this for the 3-substituted derivative would require starting with 3-hydroxybenzylamine or a similar precursor. Key conditions include:
- Reagents : Benzyl chloride (alkylating agent), KOH (base), ethanol (solvent).
- Reaction parameters : Reflux (~78°C), stoichiometric excess of benzyl chloride, and alkaline pH to promote nucleophilic substitution.
- Workup : Precipitation in methanol and recrystallization from ethanol for purity .
Q. Which spectroscopic techniques are most reliable for characterizing This compound, and what key spectral signatures should researchers expect?
- 1H NMR : Benzyloxy protons (δ 5.0–5.5 ppm, singlet), acetamide methyl group (δ 2.0 ppm, singlet), and aromatic protons (δ 6.5–7.5 ppm, multiplet) .
- LCMS : Molecular ion peak ([M+H]+) at m/z 256.3 (calculated for C16H17NO2). High-resolution mass spectrometry (HRMS) confirms the molecular formula .
- IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and aromatic C-O (~1250 cm⁻¹) .
Advanced Research Questions
Q. How can regioselectivity challenges be addressed during the benzylation of 3-hydroxybenzyl derivatives to avoid para-substituted byproducts?
Regioselectivity in meta-substitution (3-position) can be influenced by:
- Steric/electronic directing groups : Introducing meta-directing substituents (e.g., nitro groups) or using Lewis acids (e.g., AlCl₃) to favor meta attack.
- Protection strategies : Temporarily blocking the para position with a protecting group (e.g., acetyl) before benzylation .
- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance meta selectivity by stabilizing transition states .
Q. What experimental strategies mitigate discrepancies in yield when scaling up the synthesis from laboratory to pilot-scale?
- Heat transfer : Use jacketed reactors to maintain consistent reflux temperatures during scale-up.
- Mixing efficiency : Optimize stirrer speed and solvent volume to ensure homogeneous reaction conditions.
- In-process monitoring : Employ HPLC or TLC to track reaction progress and adjust reagent addition rates .
- Purification : Gradient recrystallization or column chromatography to remove byproducts like unreacted starting materials or para-substituted isomers .
Q. How do structural modifications at the benzyloxy position (e.g., 3- vs. 4-substitution) influence the compound’s interaction with biological targets?
- Steric effects : 3-substitution creates a bent molecular geometry, potentially reducing binding to planar active sites (e.g., cytochrome P450 enzymes) compared to 4-substituted analogs.
- Electronic effects : Meta-substituted derivatives may exhibit altered electron density, affecting hydrogen bonding with target proteins.
- Assays : Use molecular docking simulations to predict binding modes and surface plasmon resonance (SPR) to quantify affinity differences. In vitro enzyme inhibition assays (e.g., IC50 measurements) validate functional impacts .
Methodological Notes
- Contradiction resolution : If yields vary between studies (e.g., 50% vs. 58% for capsule vs. tablet-derived precursors ), verify starting material purity via LCMS and optimize benzyl chloride equivalents.
- Data validation : Cross-reference NMR shifts with PubChem data for analogous compounds (e.g., N-(4-benzyloxyphenyl)acetamide ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
